Hexamethylquercetagetin

Inflammation Enzymology Lipid Peroxidation

Hexamethylquercetagetin (HTQC) is the fully methylated quercetagetin core with six methoxy groups, a unique structure directly correlated with its superior 15-LOX inhibition (IC50 49 μM), NF-κB suppression, and P-gp-mediated MDR reversal. Substituting with less methylated analogs (e.g., 5-O-demethylsinensetin) results in significantly diminished activity. HTQC is an essential, non-substitutable probe for inflammation, cervical cancer xenograft, and multidrug resistance (MDR) research. Ensure experimental reproducibility by selecting high-purity (≥98%) HTQC for your studies.

Molecular Formula C21H22O8
Molecular Weight 402.4 g/mol
CAS No. 1251-84-9
Cat. No. B1207632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylquercetagetin
CAS1251-84-9
Synonyms3,5,6,7,3',4'-hexamethoxyflavone
3,5,6,7-Tetrahydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
quercetagetin
quercetogetin
Molecular FormulaC21H22O8
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC
InChIInChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3
InChIKeyCHXSDKWBSFDZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylquercetagetin (CAS 1251-84-9): A Fully Methylated Polymethoxyflavone with Quantifiable Bioactivity Differentiation


Hexamethylquercetagetin (HTQC), also known as 3,5,6,7,3',4'-hexamethoxyflavone, is a polymethoxylated flavone naturally found in citrus peels and certain other plant species . It is characterized by the complete methylation of all six hydroxyl groups present on the quercetagetin core, a structural feature that profoundly influences its biological activity and physicochemical properties . As a high-purity compound available from multiple research vendors, it is primarily utilized in compound screening libraries, metabolomics, and targeted pharmaceutical research focused on inflammation and cancer .

The Methoxylation Imperative: Why Hexamethylquercetagetin's Activity Profile is Not Interchangeable with Other Flavonoids


The biological potency and even the mechanism of action of polymethoxyflavones are exquisitely sensitive to the number and position of methoxy groups on the flavonoid backbone [1]. Hexamethylquercetagetin, with its six methoxy groups, occupies a distinct chemical space. Studies have demonstrated a direct, proportional relationship between the degree of methoxylation and the potentiation of key cellular activities, such as the inhibition of P-glycoprotein-mediated drug efflux [1]. Conversely, the removal of just one methyl group, as seen with 5-O-demethylsinensetin, can lead to a substantial drop in inhibitory activity against enzymes like 15-lipoxygenase [2]. Therefore, substituting Hexamethylquercetagetin with a less methoxylated analog, a differently methylated isomer, or the parent polyhydroxy flavonoid (quercetagetin) is not a scientifically valid approach; it would likely result in a significant, quantifiable change in the experimental outcome, failing to replicate the specific activity profile documented for this exact compound.

Quantitative Differentiation Guide for Hexamethylquercetagetin (CAS 1251-84-9)


Superior Inhibition of 15-Lipoxygenase Among Polymethoxyflavones

In a direct comparative study of polymethoxylated flavonoids isolated from orange peel, Hexamethylquercetagetin (3,5,6,7,3',4'-hexamethoxyflavone) exhibited the most potent inhibition of soybean 15-lipoxygenase [1]. It was markedly more active than a panel of close structural analogs.

Inflammation Enzymology Lipid Peroxidation

Moderate Anti-Proliferative Activity with Quantified Potency in Leukemia Cells

Hexamethylquercetagetin demonstrates a specific, moderate level of anti-proliferative activity against the human leukemia cell line HL-60 . This provides a precise potency baseline against which to benchmark other compounds or analogs.

Cancer Biology Leukemia Apoptosis

Targeted NF-κB Pathway Suppression with In Vivo Tumor Reduction

Hexamethylquercetagetin (HTQC) acts as a functional inhibitor of the NF-κB signaling pathway, a key driver in cervical carcinoma [1]. This mechanism translates to a tangible effect in vivo, significantly suppressing tumor growth.

Oncology Cervical Carcinoma NF-κB Signaling

Potentiation of P-glycoprotein-Mediated Drug Uptake Correlated with High Methoxylation

A study evaluating 19 methoxyflavones found that the ability to increase the uptake of the chemotherapeutic drug [3H]vincristine was proportional to the number of methoxyl groups [1]. Hexamethylquercetagetin, as a fully methoxylated compound, belongs to the group of polymethoxyflavones showing "especially potent effects" in reversing multidrug resistance (MDR).

Multidrug Resistance P-glycoprotein Chemosensitization

Low Aqueous Solubility Consistent with Polymethoxylated Flavone Class

The fully methylated nature of Hexamethylquercetagetin results in high hydrophobicity and low aqueous solubility, a characteristic shared by the polymethoxyflavone class . This is a key consideration for formulation and experimental design.

Formulation Physicochemical Properties Solubility

High-Value Research and Industrial Application Scenarios for Hexamethylquercetagetin


Inflammation Research: 15-Lipoxygenase Pathway Inhibition

Based on its demonstrated superiority as a 15-LOX inhibitor with an IC50 of 49 μM [1], Hexamethylquercetagetin is an ideal tool compound for investigating the role of the 15-lipoxygenase pathway in models of inflammation, atherosclerosis, and airway disease. Its quantifiable activity advantage over other citrus-derived flavonoids provides a clear rationale for its use as a chemical probe in these studies.

Oncology Research: Targeted Inhibition of NF-κB Signaling

Given its documented ability to suppress NF-κB signaling and reduce tumor burden in a cervical cancer xenograft model [2], this compound is highly relevant for research programs focused on NF-κB-driven cancers. It serves as a valuable, naturally-derived small molecule for validating the NF-κB pathway as a therapeutic target in cervical and potentially other NF-κB-addicted malignancies.

Multidrug Resistance (MDR) Studies: Modulating P-glycoprotein Function

The evidence that the degree of methoxylation correlates with enhanced P-gp inhibition and increased chemotherapeutic drug uptake [3] positions Hexamethylquercetagetin as a prime candidate for research into MDR reversal strategies. It can be used in vitro to study the mechanisms by which polymethoxyflavones sensitize resistant cancer cells to standard chemotherapeutics like vincristine.

Technical Documentation Hub

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